
(S)-etodolac
概要
説明
(S)-Etodolac is the pharmacologically active enantiomer of etodolac, a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the indole acetic acid class. It is distinguished by its enantioselective activity, where the (S)-enantiomer selectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, contributing to its anti-inflammatory and analgesic effects in conditions like rheumatoid arthritis (RA) and osteoarthritis (OA) . In contrast, the (R)-enantiomer is considered inactive for COX inhibition but has shown unique roles, such as binding retinoid X receptors to induce apoptosis in cancer cells . Pharmacokinetically, this compound is well-absorbed, with peak plasma concentrations achieved within 1–2 hours, and exhibits linear dose-dependent pharmacokinetics. It has a higher volume of distribution (Vd) compared to most NSAIDs due to the extensive tissue distribution of the (S)-enantiomer, and both enantiomers share a plasma elimination half-life of 6–8 hours .
作用機序
Target of Action
It is known that etodolac, like other non-steroidal anti-inflammatory drugs (nsaids), primarily targets and inhibits cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
(S)-etodolac interacts with its targets, primarily the COX enzymes, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. The downstream effect of this disruption is a reduction in inflammation and pain signals .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Generally, NSAIDs like etodolac are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . These properties impact the drug’s bioavailability, determining the concentration of the drug that reaches the systemic circulation and its site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of prostaglandin synthesis. This leads to decreased inflammation and pain at the cellular level . Additionally, by inhibiting COX enzymes, this compound may also reduce fever and prevent blood clotting, as these enzymes are involved in temperature regulation and platelet aggregation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH levels in the stomach and intestines can affect drug absorption, while liver and kidney function can impact drug metabolism and excretion . Furthermore, individual genetic variations can influence how effectively this compound works in different individuals .
生物活性
(S)-Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is primarily known for its analgesic and anti-inflammatory properties. This compound selectively inhibits cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis, which plays a significant role in mediating inflammation and pain. Recent studies have expanded the understanding of its biological activity beyond traditional uses, exploring its potential in antimicrobial applications and cancer treatment.
Etodolac's therapeutic effects are attributed to its selective inhibition of the COX-2 enzyme, which is involved in the inflammatory response. It binds to the active site of the COX enzyme, preventing arachidonic acid from entering, thus decreasing the synthesis of pro-inflammatory prostaglandins . This mechanism underlies its efficacy in treating conditions such as rheumatoid arthritis and osteoarthritis.
Antimicrobial Activity
Recent research has indicated that etodolac may possess antimicrobial properties against certain gram-positive bacteria. A study demonstrated statistically significant reductions in biofilm formation by Enterococcus faecium when treated with etodolac, suggesting potential applications as an adjuvant in antibiotic therapy . The compound showed minimal effects on gram-negative bacteria, indicating a selective action that warrants further investigation into its mechanisms and potential as a therapeutic agent against antibiotic-resistant infections.
Table 1: Antimicrobial Effects of Etodolac
Bacterial Strain | Biofilm Formation Inhibition (%) | Planktonic Growth Inhibition (%) |
---|---|---|
Enterococcus faecium | ~70% | Moderate |
Staphylococcus aureus | Significant but less pronounced | Variable |
Escherichia coli | Minimal | Minimal |
Anti-Cancer Activity
Etodolac's role in cancer therapy has gained attention due to its ability to modulate key proteins involved in tumor progression. In a study involving patients with resectable breast cancer, etodolac treatment led to a significant decrease in cyclin D1 protein levels, a marker associated with cell cycle progression and proliferation . The findings suggest that etodolac may have utility in targeting cyclin D1 as part of a therapeutic regimen for breast cancer.
Case Study: Effects on Cyclin D1 Levels
- Study Design: Patients received etodolac for a median duration of 17 days.
- Results:
- Cyclin D1 protein levels decreased significantly post-treatment (mean decrease: 10.7; control: 1.82).
- Increased COX-2 gene expression was noted, potentially indicating compensatory mechanisms due to COX-2 inhibition.
These results highlight the need for further exploration of etodolac's pharmacodynamics in oncological settings.
Additional Research Findings
Further studies have explored etodolac's effects on various cancer cell lines. In prostate cancer models, etodolac demonstrated dose-dependent cytotoxicity and reduced cell viability over time . The compound's ability to inhibit COX-2 while affecting other signaling pathways suggests a multifaceted approach to cancer treatment.
Table 2: Cytotoxic Effects of Etodolac on Cancer Cell Lines
Cell Line | Concentration (µM) | Viability (%) after 72h |
---|---|---|
PC-3 (Prostate) | 0-1000 | Significant reduction |
HT-29 (Colon) | 0-100 | Dose-dependent decrease |
科学的研究の応用
Therapeutic Applications in Rheumatology
1.1 Management of Rheumatoid Arthritis (RA)
(S)-Etodolac has been studied for its efficacy in managing rheumatoid arthritis. A study demonstrated that it significantly reduced synovial inflammation and hyperplasia in collagen-induced arthritis models in rats. The treatment downregulated several proteins associated with inflammation and fibrosis, indicating its potential as a disease-modifying agent in RA .
1.2 Comparison with Other NSAIDs
Table 1 summarizes the efficacy and safety profile of this compound compared to other NSAIDs used in RA treatment:
NSAID | Efficacy | Gastric Tolerance | Cardiovascular Risks |
---|---|---|---|
This compound | High | Excellent | Low |
Diclofenac | Moderate | Moderate | Moderate |
Indomethacin | High | Poor | Moderate |
1.3 Long-Term Tolerability
A study involving patients with NSAID-induced adverse effects found that 91% tolerated a cumulative dose of 400 mg of this compound well over a follow-up period of 20 months, highlighting its safety as an alternative NSAID .
Antimicrobial Potential
Recent research has explored the antimicrobial properties of this compound against multi-drug resistant bacteria. A study indicated that it exhibited significant anti-biofilm activity against Enterococcus faecium, suggesting its potential role as an adjuvant in antibiotic therapy .
2.1 Mechanism of Action
The proposed mechanism involves the selective inhibition of COX-2, leading to reduced prostaglandin production, which may influence bacterial biofilm formation .
Oncology Applications
This compound has been investigated for its anti-cancer properties. Research indicates that it may inhibit tumor growth and metastasis through modulation of inflammatory pathways.
3.1 Case Study on Breast Cancer
A biomarker study involving resectable breast cancer patients showed that prolonged exposure to this compound decreased cyclin D1 expression, a marker associated with cell proliferation . This suggests potential applications in cancer management.
Innovative Formulations
Recent advancements have led to the development of novel formulations combining this compound with deformable emulsomes for enhanced topical delivery in arthritis treatment. This formulation demonstrated improved drug deposition and sustained release compared to conventional systems .
化学反応の分析
Reaction of 7-Ethyl-Tryptophol with Methyl 3-Oxo-Pentanoate
In the presence of concentrated sulfuric acid (98%, molar ratio 3:1 to 7-ethyl-tryptophol), 7-ethyl-tryptophol reacts with methyl 3-oxo-pentanoate in toluene at 0–5°C to form methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate (intermediate IV). Hydrolysis of this intermediate yields racemic etodolac, which is resolved to isolate the (S)-enantiomer .
Key Conditions
Parameter | Value |
---|---|
Temperature | 0–5°C |
Acid Catalyst | H₂SO₄ (98%) |
Solvent | Toluene |
Molar Ratio (Acid:Reactant) | 3:1 |
Yield (Intermediate IV) | 84.5–86.6% (HPLC purity ≥97.5%) |
Degradation Pathways
(S)-Etodolac undergoes pH- and temperature-dependent degradation in aqueous solutions. The primary pathways include decarboxylation and ring-opening reactions :
Degradation Products and Kinetics
-
Decarboxylation :
-
Ring-Opening :
Kinetic Parameters
Parameter | Value |
---|---|
Activation Energy (Eₐ) | 24–26 kcal/mol |
Rate-pH Profile | Acid-catalyzed (pH <4.65) |
Half-Life (25°C, pH 7) | 7.3 hours |
The degradation follows consecutive first-order kinetics, with minimal buffer effects observed .
Cocrystallization and Solubility Enhancement
This compound forms cocrystals with coformers like salicylic acid and cinnamic acid, improving solubility. Hansen solubility parameters (δₜ =21.2 MPa¹/²) predict miscibility with coformers such as:
Miscibility Prediction via Van Krevelen’s Method
Coformer | Δδₜ (MPa¹/²) | Miscibility |
---|---|---|
Salicylic Acid | 4.87 | Miscible |
Cinnamic Acid | 0.31 | Miscible |
Maleic Acid | 3.09 | Miscible |
Urea | 9.22 | Immiscible |
Cocrystals with salicylic acid increase solubility by 70% compared to pure this compound .
Chemical Modifications: Hydrazone Derivatives
This compound hydrazone derivatives are synthesized via:
-
Esterification :
-
Hydrazide Formation :
-
Condensation with Aldehydes :
Reaction Conditions
Step | Temperature | Solvent | Yield (%) |
---|---|---|---|
Esterification | Reflux | Methanol | 85–90 |
Hydrazide Formation | 80°C | Ethanol | 75–80 |
Condensation | 80°C | Ethanol/AcOH | 65–70 |
These derivatives exhibit anti-inflammatory activity comparable to the parent compound .
Stability Under Physiological Conditions
This compound remains stable in vivo with no racemization (R-to-S conversion) . Its terminal half-life in plasma is 7.3 hours, with >99% binding to albumin .
Interaction with TRPA1 Channels
This compound activates and desensitizes TRPA1 ion channels via covalent modification of cysteine residues, contributing to its analgesic effects. At clinical plasma levels (IC₅₀ = 1.5×10⁻⁴ M), it inhibits bradykinin-forming enzymes .
Q & A
Basic Research Questions
Q. What analytical methods are validated for separating (S)- and (R)-etodolac enantiomers, and how do experimental parameters influence resolution?
Capillary electrophoresis with hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector is a validated method for enantiomer separation. Key parameters include buffer pH (optimal at 7.0), CD concentration (20 mM), and degree of substitution (DS ∼4.2), achieving a resolution of ~2.4. Validation criteria include selectivity, linearity (R² >0.99), and precision (RSD <5%). This method is suitable for pharmaceutical analysis of racemic formulations .
Q. How does (S)-etodolac bind to human serum albumin (HSA), and what experimental approaches characterize this interaction?
this compound binds predominantly to site II of HSA with higher affinity than the R-enantiomer. Equilibrium dialysis under physiological conditions (580 µM HSA) and displacement studies using probes like dansylsarcosine (site II) confirm this. Binding is pH-sensitive (optimal at neutral pH) and reduced by chloride ions or fatty acids (e.g., octanoic acid). Competitive binding assays with enantiomers show dose-dependent displacement, emphasizing the need for stereospecific pharmacokinetic studies .
Q. What statistical methods are used to assess content uniformity and dissolution data in etodolac formulation studies?
One-way ANOVA is applied to content uniformity data (e.g., granules), with p-values <0.05 indicating significant batch differences. For dissolution profiles, two-way ANOVA evaluates factors like formulation code and time, with post-hoc tests (e.g., Tukey’s) identifying specific variations. Hardness and weight variation data are reported as mean ± SD, with symbols (#, $, ψ) denoting significance levels (p<0.01, p<0.02, p<0.05, respectively) .
Q. How can spectrophotometry be optimized for etodolac quantification in low-resource settings?
A redox-based method using Fe³⁺ reduction to Fe²⁺ and subsequent complexation with 2,2'-bipyridyl (Bpy) achieves linearity (500 nm absorbance vs. concentration) with RSD <2%. Sample preparation involves methanol extraction from tablets, followed by filtration and dilution. This method avoids costly HPLC/GC instrumentation and is validated for tablet analysis with recovery rates of 98–102% .
Advanced Research Questions
Q. What experimental designs are effective for optimizing etodolac-loaded emulsomes, and how do formulation variables influence critical quality attributes?
A Box-Behnken design (3 factors, 3 levels) optimizes emulsomes by varying drug-to-phospholipid ratio (A), tristearin-to-phospholipid ratio (B), and stearylamine-to-phospholipid ratio (C). Responses include particle size (Y1: 383 nm), zeta potential (Y2: +47 mV), and entrapment efficiency (Y3: 80%). Polynomial equations predict optimal values within the design space, validated via TEM and in vitro release studies (88.69% release over 24 hours) .
Q. How does this compound’s enantioselective protein binding impact drug interactions, and what methodologies assess competitive displacement?
this compound’s strong binding to HSA site II increases its plasma half-life but raises interaction risks with site II ligands (e.g., warfarin). Competitive dialysis with dansylsarcosine (site II probe) quantifies displacement, showing a 20% increase in free this compound at high competitor concentrations. pH and fatty acid modulation experiments further clarify binding dynamics, with oleic acid reducing (S)-enantiomer binding by 15% .
Q. What preclinical models and biomarkers validate the anti-tumor synergy of this compound with β2-AR blockers in oral squamous cell carcinoma (OSCC)?
Primary OSCC cells and Cal27/SCC9 lines are treated with this compound and ICI118551 (β2-AR blocker). Migration/invasion assays (Transwell) and protein expression (VEGF-A, TGF-β1) via Western blot show synergistic inhibition (p<0.001 for combination vs. monotherapy). IL-1β levels in supernatants are quantified via ELISA, with ANOVA confirming significance. Dose-response meta-analysis identifies optimal molar ratios for apoptosis induction .
Q. How do enantiomer-specific mechanisms of etodolac differ in cancer models, and what structural insights explain these disparities?
While this compound primarily acts via COX-2 inhibition, the R-enantiomer binds retinoid X receptor (RXRα), inducing ubiquitin-proteasome degradation and apoptosis in prostate cancer. X-ray crystallography and molecular docking reveal R-enantiomer’s hydrophobic interactions with RXRα’s ligand-binding domain, absent in the S-form. In vivo TRAMP models show R-etodolac’s tumor-selective efficacy, highlighting the need for enantiomer-specific therapeutic profiling .
Q. What methodological considerations ensure rigor in long-term carcinogenicity studies of this compound?
Rodent studies (18–24 months) use doses ≤15 mg/kg/day, with endpoints including tumor incidence, histopathology, and organ weights. Mutagenicity is assessed via Ames test (S. typhimurium), micronucleus assay, and human lymphocyte tests. Statistical power calculations (n=50–100/group) and survival analysis (Kaplan-Meier) address attrition bias. Positive controls (e.g., benzo[a]pyrene) validate assay sensitivity, while blinding reduces observer bias .
Q. Contradictions and Limitations
- Enantiomer Efficacy : While this compound is the COX-2-inhibiting active form, R-etodolac exhibits unique RXRα-mediated antitumor effects, complicating racemate use in oncology .
- Binding Site Overlap : (R)-etodolac’s partial binding to HSA site I may explain its variable displacement by fatty acids compared to the S-enantiomer, necessitating context-specific interaction studies .
類似化合物との比較
Efficacy in Arthritis Management
(S)-Etodolac demonstrates comparable efficacy to traditional NSAIDs like naproxen, diclofenac, and piroxicam in RA and OA management. Pooled analyses from double-blind trials indicate that etodolac at 300 mg twice daily (bid) matches the efficacy of sulindac, aspirin, and piroxicam in reducing pain and inflammation . In a 12-week study comparing etodolac (600 mg sustained-release once daily) with tenoxicam (20 mg/day), both drugs showed similar improvements in hip and knee OA symptoms . Titration studies further confirm that etodolac (200–300 mg bid) achieves outcomes equivalent to naproxen (500 mg bid) and diclofenac (50 mg three times daily) in RA . However, in a head-to-head trial with lornoxicam and diclofenac, etodolac (66.6% "good" outcomes) ranked between lornoxicam (76.6%) and diclofenac (43.3%) in patient-reported efficacy .
Table 1: Efficacy Comparison in Arthritis Trials
Gastrointestinal (GI) Tolerance
This compound exhibits superior GI tolerability compared to non-selective NSAIDs. Endoscopic studies reveal that etodolac causes significantly fewer gastric and duodenal lesions than indomethacin, ibuprofen, and naproxen, with mucosal damage scores comparable to placebo . Post-marketing surveillance data report GI ulceration in <0.3% of patients, lower than aspirin and similar to other COX-2-sparing agents .
Cardiovascular (CV) Risk
Etodolac’s CV risk profile aligns with low-risk NSAIDs like ibuprofen and naproxen, unlike high-risk COX-2 inhibitors (e.g., rofecoxib).
Other Risks
- Acute Pancreatitis : Active etodolac use correlates with a 3.78-fold increased risk of acute pancreatitis (adjusted odds ratio: 3.78, 95% CI: 1.11–12.9) .
- Fracture Healing : Prolonged etodolac use delays fracture healing in rats, a trait shared with COX-2 inhibitors like celecoxib .
Table 2: Adverse Event Comparison
Pharmacokinetic Properties
This compound’s pharmacokinetics differ notably from other NSAIDs. Its Vd (≈40 L) exceeds that of diclofenac (≈1 L) and naproxen (≈10 L), attributed to the (S)-enantiomer’s extensive tissue distribution . Both enantiomers share a half-life (6–8 hours) longer than ibuprofen (2 hours) but shorter than piroxicam (40–50 hours).
Table 3: Pharmacokinetic Comparison
Structural and Mechanistic Insights
Etodolac’s COX-2 selectivity (COX-2/COX-1 IC50 ratio: ~10) places it among older COX-1-sparing NSAIDs like meloxicam and nimesulide, which predate selective COX-2 inhibitors (e.g., celecoxib) . Structurally, etodolac’s indole core differentiates it from arylpropionic acids (ibuprofen) or enolic acids (piroxicam) .
特性
IUPAC Name |
2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)[C@](OCC3)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043544 | |
Record name | [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87249-11-4 | |
Record name | (+)-Etodolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87249-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etodolac, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087249114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETODOLAC, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1046G5D6YD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。